molecular formula C12H16N2 B12074745 [1-(propan-2-yl)-1H-indol-7-yl]methanamine

[1-(propan-2-yl)-1H-indol-7-yl]methanamine

Cat. No.: B12074745
M. Wt: 188.27 g/mol
InChI Key: GGBABQLWVNHETA-UHFFFAOYSA-N
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Description

[1-(propan-2-yl)-1H-indol-7-yl]methanamine: is an organic compound belonging to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This specific compound features an indole core substituted with a methanamine group at the 7-position and a propan-2-yl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available indole.

    Alkylation: The indole is first alkylated at the nitrogen atom (1-position) using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.

    Formylation: The 7-position of the indole ring is then formylated using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Reduction: The formyl group is reduced to a methanamine group using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for [1-(propan-2-yl)-1H-indol-7-yl]methanamine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or amides.

    Reduction: Reduction of the indole ring can lead to tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using AlCl3 (aluminum chloride) as a catalyst.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Various 3-substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(propan-2-yl)-1H-indol-7-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

Pharmaceutical research often explores indole derivatives for their potential therapeutic properties. This compound could be investigated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound might be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-1H-indol-7-yl]methanamine would depend on its specific biological target. Generally, indole derivatives can interact with a variety of molecular targets, including enzymes, receptors, and ion channels. The methanamine group may facilitate binding to these targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Another indole derivative with a similar structure but lacking the propan-2-yl group.

    Serotonin: A neurotransmitter with an indole core and an amine group, but with different substituents.

    Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.

Uniqueness

The presence of the propan-2-yl group at the 1-position and the methanamine group at the 7-position makes [1-(propan-2-yl)-1H-indol-7-yl]methanamine unique. These substitutions can significantly alter its chemical properties and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(1-propan-2-ylindol-7-yl)methanamine

InChI

InChI=1S/C12H16N2/c1-9(2)14-7-6-10-4-3-5-11(8-13)12(10)14/h3-7,9H,8,13H2,1-2H3

InChI Key

GGBABQLWVNHETA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C(=CC=C2)CN

Origin of Product

United States

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